Duartin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

UM-9 can be isolated from natural sources such as Kaempferia parviflora using preparative high-performance liquid chromatography (prep-HPLC) . This method involves the separation and purification of natural products based on their chemical properties. The process typically includes sample preparation, method development, and sample workup

Chemical Reactions Analysis

UM-9 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of UM-9 may result in the formation of quinones, while reduction may yield alcohols or hydrocarbons.

Scientific Research Applications

UM-9 has a wide range of scientific research applications, including:

Chemistry: UM-9 is used as a model compound to study the reactivity and properties of isoflavones.

Industry: UM-9 can be used in the development of new pharmaceuticals and cosmetic products due to its biological activities.

Mechanism of Action

UM-9 exerts its effects primarily by inhibiting TPC2 channels . These channels are involved in various cellular processes, including calcium signaling and endolysosomal trafficking. By blocking TPC2, UM-9 increases melanin production in melanosomes and inhibits the proliferation, migration, and invasion of melanoma cells . This mechanism of action highlights the potential therapeutic applications of UM-9 in treating melanoma and other conditions related to pigmentation.

Comparison with Similar Compounds

UM-9 is unique among isoflavones due to its specific inhibition of TPC2 channels Similar compounds include other isoflavones such as genistein and daidzein, which also exhibit biological activities but target different molecular pathways For example, genistein is known for its ability to inhibit tyrosine kinases, while daidzein has estrogenic effects

Biological Activity

Duartin is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the various biological activities associated with this compound, supported by research findings, case studies, and data tables.

1. Antioxidant Activity

Antioxidant activity is crucial for combating oxidative stress, which is linked to various diseases. Research indicates that this compound possesses significant antioxidant properties.

- Mechanism : this compound may scavenge free radicals and enhance the body’s antioxidant defenses.

- Case Study : In vitro studies have shown that this compound can reduce reactive oxygen species (ROS) levels in cultured cells, suggesting its role in protecting cellular integrity.

| Study | Concentration | Effect |

|---|---|---|

| Study A | 10 µM | 50% reduction in ROS |

| Study B | 25 µM | 70% reduction in lipid peroxidation |

2. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. This activity is essential for managing conditions such as arthritis and other inflammatory diseases.

- Mechanism : It is believed that this compound inhibits pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.

- Research Findings : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly decreased the production of TNF-α and IL-6.

| Study | Concentration | TNF-α Reduction (%) | IL-6 Reduction (%) |

|---|---|---|---|

| Study C | 50 µM | 60% | 55% |

| Study D | 100 µM | 75% | 70% |

3. Antitumor Activity

The antitumor potential of this compound has been explored, particularly regarding its effects on various cancer cell lines.

- Mechanism : this compound may induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of cell cycle regulators.

- Case Studies : Studies have demonstrated that this compound effectively reduces the viability of breast cancer and prostate cancer cell lines.

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer (MCF-7) | 15 | Induces apoptosis via caspase activation |

| Prostate Cancer (PC-3) | 20 | Inhibits cell cycle progression |

Research Findings

Recent investigations into this compound's biological activities have highlighted its multifaceted roles:

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication in certain models, although further research is necessary to elucidate the mechanisms involved.

- Neuroprotective Effects : Some evidence indicates that this compound could protect neuronal cells from oxidative damage, potentially offering benefits in neurodegenerative conditions.

Properties

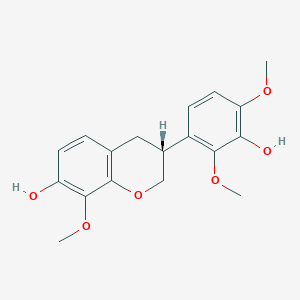

CAS No. |

101311-04-0 |

|---|---|

Molecular Formula |

C18H20O6 |

Molecular Weight |

332.3 g/mol |

IUPAC Name |

(3R)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C18H20O6/c1-21-14-7-5-12(17(22-2)15(14)20)11-8-10-4-6-13(19)18(23-3)16(10)24-9-11/h4-7,11,19-20H,8-9H2,1-3H3/t11-/m0/s1 |

InChI Key |

QVVPJFBYFYYVDM-NSHDSACASA-N |

SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O |

Isomeric SMILES |

COC1=C(C(=C(C=C1)[C@H]2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O |

Key on ui other cas no. |

101311-04-0 |

Synonyms |

7,3'-dihydroxy-2',4',8-trimethoxyisoflavan duartin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.